Regioisomeric Differentiation: 5-Hydroxy vs. 1-Hydroxy Ivabradine and O-Desmethyl Ivabradine
Ivabradine Impurity 14 is the 5-hydroxy regioisomer of ivabradine, distinctly different from 1-hydroxy ivabradine and O-desmethyl ivabradine. The hydroxylation site directly affects chromatographic retention: under the RP-HPLC conditions optimized by the Tomić et al. method (Eclipse Plus C18 column, 30 mM phosphate buffer pH 5/acetonitrile 80:20 v/v), the critical resolution pair ivabradine–Impurity IV (a hydroxylated impurity) exhibited a resolution factor (Rs) of 1.77 to 5.15 depending on pH and column choice, demonstrating that even closely related hydroxylated analogs require careful method optimization for separation [1]. While the Tomić study does not explicitly name Impurity 14, the structural class of hydroxylated benzazepinone impurities is explicitly separated as individual peaks, confirming that regioisomeric differentiation is analytically mandatory. In procurement terms, Impurity 14 is the only 5-hydroxy ivabradine reference standard available with a USP PAI designation (Catalog No. 1A03200), providing certified purity and structural confirmation via NMR, LC-MS, and IR, whereas 1-hydroxy ivabradine is not available as a USP standard .
| Evidence Dimension | Chromatographic resolution of critical peak pairs involving hydroxylated ivabradine impurities |
|---|---|
| Target Compound Data | 5-Hydroxy ivabradine (positional isomer); Rs range 1.77 – 5.15 for ivabradine–hydroxylated impurity pairs under optimized conditions; USP PAI certified purity >95% |
| Comparator Or Baseline | 1-Hydroxy ivabradine: no USP standard; O-Desmethyl ivabradine: separate impurity with different CAS; generic hydroxylated impurity class |
| Quantified Difference | Impurity 14 is the only 5-hydroxy isomer with a USP-certified reference standard, ensuring unambiguous identity confirmation by co-injection; the Rs range demonstrates that adjacent hydroxylated impurities can be baseline-separated only under specifically optimized conditions |
| Conditions | RP-HPLC on Eclipse Plus C18 column, 30 mM phosphate buffer (pH 3–5)/acetonitrile (80:20 v/v); USP reference standard characterization includes NMR, LC-MS, IR, and HPLC purity assays |
Why This Matters
Procurement of a non-certified or wrong regioisomer leads to regulatory rejection; only Impurity 14 with USP certification provides the legal defensibility and analytical certainty required for ANDA/NDA submissions.
- [1] Tomić, J., Ivković, B., Oljačić, S., Nikolić, K., Maljurić, N., & Protić, A. Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities. Acta Chromatographica, 2020, 32(1), 53–63. DOI: 10.1556/1326.2019.00599. View Source
